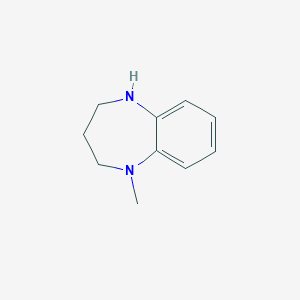

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUHHZFSIDSGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474811 | |

| Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32900-36-0 | |

| Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract

The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds are renowned for a wide spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical properties. We will dissect its synthesis, elucidate its structural characteristics through spectroscopic analysis, examine its chemical reactivity, and discuss its potential as a core scaffold in modern drug discovery programs. The introduction of N-methylation and the saturation of the diazepine ring significantly alter the molecule's conformational flexibility and electronic properties compared to its unsaturated counterparts, making it a compelling subject for researchers and drug development professionals.

Synthetic Pathways and Mechanistic Considerations

The synthesis of the 1,5-benzodiazepine core is most commonly achieved through the acid-catalyzed condensation of an o-phenylenediamine with a suitable ketone or dicarbonyl compound.[3][4][5][6] To arrive at the target molecule, this compound, a multi-step approach is typically required, involving cyclization, reduction, and subsequent N-alkylation.

General Synthetic Workflow

The logical pathway involves the initial formation of a 1,5-benzodiazepin-2-one, followed by reduction of the amide and imine functionalities to yield the tetrahydro-scaffold, and concluding with selective methylation at the N-1 position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of the title compound.

Part A: Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or glacial acetic acid). The acid protonates the carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the benzodiazepin-2-one intermediate.

Part B: Reduction to 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine

-

Reaction Setup: In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF).[7]

-

Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of the benzodiazepin-2-one from Part A in anhydrous THF. Causality Note: This addition must be slow and controlled due to the highly exothermic nature of the reaction.

-

Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours to ensure complete reduction of both the amide carbonyl and the inherent imine functionality.

-

Quenching & Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-benzodiazepine.

Part C: N-Methylation

-

Reaction Setup: Dissolve the crude product from Part B in a polar aprotic solvent like acetonitrile or acetone.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~2-3 eq), to act as a proton scavenger.

-

Alkylation: Add methyl iodide (CH₃I, ~1.1-1.2 eq) dropwise. The N-1 position is generally more sterically accessible and electronically favored for alkylation.

-

Reaction & Isolation: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC. Upon completion, filter off the base, and remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of analogous structures.[5][8][9][10]

Physical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄N₂ | - |

| Molecular Weight | 162.23 g/mol | Calculated |

| Appearance | Expected: Pale yellow solid or oil | Based on analogs[5] |

| Parent Compound MW | 148.20 g/mol (C₉H₁₂N₂) | [9] |

Spectroscopic Data Summary

| Technique | Expected Chemical Shifts / Peaks | Interpretation |

| ¹H NMR | δ 6.7-7.2 (m, 4H)δ ~4.0 (br s, 1H)δ ~3.0-3.4 (m, 4H)δ ~2.9 (s, 3H)δ ~1.8-2.2 (m, 2H) | Aromatic protons (Ar-H)N₅-H protonN-CH₂ protons (C2 & C4)N₁-CH₃ protonsC3-CH₂ protons |

| ¹³C NMR | δ 140-145 (2C)δ 120-130 (4C)δ ~70 (1C)δ ~45 (1C)δ ~40 (1C)δ ~35 (1C)δ ~30 (1C) | Quaternary aromatic carbons (C-N)Aromatic CH carbonsC4-CH₂C2-CH₂N₁-CH₃C3-CH₂ |

| FT-IR (KBr) | ~3350 cm⁻¹ (br)3050-2850 cm⁻¹~1600, 1500 cm⁻¹~1430 cm⁻¹ | N-H stretch (secondary amine)C-H stretch (aromatic & aliphatic)C=C stretch (aromatic ring)C-N stretch |

| Mass Spec (EI) | m/z 162 (M⁺)m/z 147m/z 119 | Molecular ion peak[M-CH₃]⁺Fragmentation loss of propyl-amine chain |

Chemical Reactivity and Derivatization Potential

The structure of this compound contains two key sites for chemical modification: the secondary amine at the N-5 position and the electron-rich aromatic ring.

Reactivity at Nitrogen Centers

The secondary amine (N₅-H) is nucleophilic and can readily react with various electrophiles. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives.

-

N-Alkylation: Further alkylation can be achieved with alkyl halides, though selectivity between N-1 and N-5 would need to be controlled, often through the use of protecting groups if specific isomers are desired.

-

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated products.

Electrophilic Aromatic Substitution

The two nitrogen atoms activate the fused benzene ring, directing electrophilic substitution to the ortho and para positions (C-7 and C-9).

-

Nitration: Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) is expected to yield a mixture of 7-nitro and 9-nitro isomers.[11]

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms onto the aromatic ring.

-

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring is also feasible under appropriate Lewis acid catalysis.

Caption: Key reactivity pathways for derivatization.

Relevance in Drug Development

The 1,5-benzodiazepine class of compounds is of immense interest to medicinal chemists.[12] While classical benzodiazepines like diazepam act as positive allosteric modulators of the GABAₐ receptor, the structural modifications in this compound present opportunities to explore novel biological targets or fine-tune existing activities.[2][13]

-

Conformational Rigidity: The saturated seven-membered ring has less conformational freedom than unsaturated analogs. This can lead to higher receptor selectivity and potentially reduce off-target effects.

-

Physicochemical Properties: The N-methylation and removal of carbonyl groups increase the molecule's basicity and can alter its lipophilicity (LogP) and solubility, directly impacting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

-

Metabolic Stability: The methyl group at N-1 may block a potential site of metabolic N-dealkylation, potentially increasing the compound's half-life in vivo.

This scaffold is a valuable starting point for the development of new chemical entities targeting the central nervous system and beyond. Its well-defined reactive handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

References

- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health (NIH).

- Majid, S. A., Khanday, W. A., & Tomar, R. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (NIH).

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013). Research Journal of Chemical Sciences, 3(7), 90-103. Retrieved from [Link]

-

Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (n.d.). RSC Advances. Retrieved from [Link]

-

Pharmaceutical applications of 1,5-benzothiazepines. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 497-506. Retrieved from [Link]

-

Synthesis of tetrahydro-1H-benzo-1,5-diazepines. (1982). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

Saladi, P. A. V. L., Kamala, G. R., Ch, H., & P, N. (n.d.). Synthesis of 1,5‐benzodiazepines from variously substituted furfurals, o‐phenylenediamine and but‐3‐yn‐2‐one. ResearchGate. Retrieved from [Link]

-

1,5-Benzodiazepine ring-containing clinically available drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). Molecules, 23(11), 2936. Retrieved from [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Retrieved from [Link]

-

PREPARATION OF SOME 1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPINES AND STUDY OF THEIR PHYSICAL AND SPECTRAL PROPERTIES. (n.d.). Retrieved from [Link]

-

Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639. Retrieved from [Link]

-

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). ResearchGate. Retrieved from [Link]

-

Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. Retrieved from [Link]

-

Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. (2018). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). (n.d.). ResearchGate. Retrieved from [Link]

-

1, 5-Benzodiazepines: A Review Update. (2015). International Journal of Chemical Studies, 3(3), 01-13. Retrieved from [Link]

Sources

- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. jocpr.com [jocpr.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. mdpi.com [mdpi.com]

- 9. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | C9H12N2 | CID 577192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a heterocyclic compound belonging to the significant 1,5-benzodiazepine class. The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds are recognized for a wide array of biological activities, including anxiolytic, anticonvulsant, sedative, anti-inflammatory, and antimicrobial properties.[3][4][5] This document delves into the chemical identity, synthesis, mechanistic considerations, potential applications, and safety protocols associated with the title compound, providing a foundational resource for its study and application in research and development.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any scientific investigation. This compound is a derivative of the fully saturated 1,5-benzodiazepine core, featuring a methyl group substitution on one of the nitrogen atoms.

| Identifier | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 32900-36-0 | [6][7] |

| Molecular Formula | C₁₀H₁₄N₂ | [6] |

| Molecular Weight | 162.23 g/mol | [6] |

| EC Number | 828-298-5 | [6] |

| DSSTox Substance ID | DTXSID30474811 | [6] |

Synthesis and Mechanistic Insights

The synthesis of the this compound core structure typically involves a two-stage process: formation of the heterocyclic ring system followed by N-alkylation.

Formation of the Tetrahydro-1,5-benzodiazepine Scaffold

The most common and versatile method for constructing the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine ring is the acid-catalyzed condensation of o-phenylenediamine with a suitable ketone.[2][3][8] This reaction is highly efficient and can be performed under various conditions, from solvent-free systems to the use of diverse catalysts.

Mechanism and Causality: The reaction proceeds through the initial formation of a Schiff base (imine) between one amino group of o-phenylenediamine and the ketone. The second, pendant amino group then attacks the electrophilic carbon of the second imine bond formed in situ, leading to intramolecular cyclization and the formation of the seven-membered diazepine ring.

The choice of catalyst is pivotal for reaction efficiency and mildness of conditions. A variety of catalysts have been successfully employed, including:

-

Lewis Acids: Indium(III) bromide, Gallium(III) triflate, and Cerium(III) chloride have been shown to effectively catalyze the condensation, often at room temperature and under solvent-free conditions.[3]

-

Solid Acid Catalysts: Zeolites like H-MCM-22 and clays such as Montmorillonite K10 offer advantages of easy separation, reusability, and often milder reaction conditions.[8]

-

Brønsted Acids: Acetic acid is commonly used to facilitate the reaction.[9][10]

The following diagram illustrates the general workflow for the synthesis of the core benzodiazepine structure.

Caption: General synthesis of the tetrahydro-1,5-benzodiazepine scaffold.

N-Methylation

Once the tetrahydro-1H-1,5-benzodiazepine is formed, the final step is the selective methylation of one of the secondary amine nitrogens. This is a standard N-alkylation reaction. A common and effective method involves using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a mild base (e.g., K₂CO₃ or NaH) to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent (e.g., acetone, DMF, or acetonitrile) depends on the specific reagents and desired reaction temperature.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of 1,5-benzodiazepines is of immense interest to the pharmaceutical industry.[1][4] Derivatives of this scaffold have been investigated for a vast range of therapeutic applications:

-

Central Nervous System (CNS) Activity: The most well-known application is in treating psychotic disorders.[1] Many benzodiazepines act as tranquilizers, anxiolytics, anticonvulsants, sedatives, and muscle relaxants.[3][4] They typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4]

-

Antimicrobial and Antiviral Agents: Certain 1,5-benzodiazepines have demonstrated antibacterial and antifungal properties.[5] Notably, some derivatives have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules showing anti-inflammatory and pain-relieving activities.[4]

-

Other Therapeutic Areas: Research has extended into their use as calcium channel blockers, antileukemic agents, and vasopressin antagonists.[4]

The methylation at the N-1 position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and receptor binding affinity, making it a key target for medicinal chemistry optimization.

Experimental Protocol: Synthesis

The following is a representative, two-step protocol for the synthesis of this compound, synthesized from established methods for the core structure.[3][8]

Step 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (This example uses acetone to form a common intermediate, which can then be reduced and methylated)

-

Reagent Preparation: To a round-bottom flask, add o-phenylenediamine (1 equiv.) and a catalytic amount of a Lewis acid (e.g., Indium(III) bromide, 10 mol%).

-

Reaction Initiation: Add an excess of acetone, which acts as both a reactant and a solvent.

-

Reaction Conditions: Stir the mixture vigorously at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3][8]

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the dihydro-1,5-benzodiazepine intermediate.

Step 2: Reduction and N-Methylation

-

Reduction: The dihydro intermediate can be reduced to the tetrahydro scaffold using a reducing agent like sodium borohydride (NaBH₄) in methanol.

-

N-Methylation: Dissolve the resulting 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1 equiv.) in a suitable solvent like acetonitrile.

-

Base Addition: Add a mild base such as potassium carbonate (1.5 equiv.).

-

Alkylation: Add methyl iodide (1.1 equiv.) dropwise to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Purification: After cooling, filter the inorganic salts and concentrate the filtrate. The residue can be purified via column chromatography to yield the final product, 1,2,2,4-Tetramethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (a methylated analogue of the title compound).

Safety and Handling

Based on available safety data for the title compound and related structures, this compound is considered hazardous.[7][11]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[7]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12] An approved respirator should be used if exposure limits are exceeded or if irritation occurs.[11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Skin: Remove contaminated clothing and wash skin immediately with soap and plenty of water.[11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

References

- LookChem. (n.d.). This compound.

- American Elements. (n.d.). 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

- Chemical Label. (n.d.). This compound.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-.

- Angene Chemical. (2025). Safety Data Sheet.

- Guidechem. (n.d.). 1H-1,5-Benzodiazepine-1-carboxaldehyde,2,3,4,5-tetrahydro-3-methyl-4-oxo-.

- Walia, J. S., et al. (1972). Synthesis of tetrahydro-1H-benzo-1,5-diazepines.

- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review.

- Sigma-Aldrich. (n.d.). 4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE AldrichCPR.

- ResearchGate. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- RSC Publishing. (1972). Synthesis of Tetrahydro- 1H-benzo- 1,5-diazepines.

- National Institutes of Health. (n.d.).

- International Science Community Association. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.

- PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

- Fisher Scientific. (n.d.). 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95%.

- PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

- Acta Crystallographica Section E. (n.d.). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde.

- International Journal of Chemical Studies. (2015).

- National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.

- ResearchGate. (2015). ChemInform Abstract: 1,5-Benzodiazepines. Overview of Properties and Synthetic Aspects.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. chemical-label.com [chemical-label.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tetrahydro-1H-benzo-1,5-diazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of tetrahydro-1H-benzo-1,5-diazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

Spectroscopic Data of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic characteristics of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a key heterocyclic scaffold in medicinal chemistry. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound is fundamental for its synthesis, characterization, and application in drug discovery and development. This document synthesizes data from analogous structures and predictive models to offer a comprehensive analytical profile.

Introduction to 1,5-Benzodiazepines

The 1,5-benzodiazepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The tetrahydro derivative, this compound, represents a saturated version of this important pharmacophore, influencing its conformational flexibility and ultimately its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the seven-membered ring, the N-methyl protons, and the N-H proton.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H6, H7, H8, H9) | 6.5 - 7.5 | Multiplet (m) | 4H | The exact chemical shifts and multiplicities will depend on the substitution pattern and the solvent. |

| Methylene (H2) | ~3.2 | Triplet (t) | 2H | Adjacent to a nitrogen atom. |

| Methylene (H3) | ~1.9 | Quintet (p) | 2H | Coupled to both H2 and H4 methylene groups. |

| Methylene (H4) | ~2.8 | Triplet (t) | 2H | Adjacent to a nitrogen atom. |

| N-Methyl (N1-CH₃) | ~2.9 | Singlet (s) | 3H | Characteristic singlet for a methyl group on a nitrogen. |

| N-H (N5-H) | Broad singlet (br s) | 1H | Chemical shift can vary significantly with concentration and solvent. |

Experimental Causality: The predicted chemical shifts are based on the analysis of structurally similar 1,5-benzodiazepine derivatives.[1][2] The electron-withdrawing nature of the nitrogen atoms deshields the adjacent methylene protons (H2 and H4), causing them to appear at a lower field compared to the central methylene group (H3). The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be essential to definitively assign the correlations between the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C5a, C9a) | ~140 - 150 |

| Aromatic (C6, C7, C8, C9) | ~115 - 130 |

| Methylene (C2) | ~45 - 55 |

| Methylene (C3) | ~25 - 35 |

| Methylene (C4) | ~40 - 50 |

| N-Methyl (N1-CH₃) | ~35 - 45 |

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the fusion of the diazepine ring. The carbons directly attached to the nitrogen atoms (C5a and C9a) are expected to be the most downfield among the aromatic signals. The aliphatic carbons (C2, C3, and C4) will appear in the upfield region of the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable in distinguishing between CH, CH₂, and CH₃ signals and confirming the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Trustworthiness of Protocol: The presence of a broad absorption band in the region of 3300-3400 cm⁻¹ is a strong indicator of the N-H stretching vibration.[2] The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1580-1620 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-N stretching vibration provides further evidence for the heterocyclic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂), which is 162.23 g/mol .

-

Key Fragmentation Pathways: The fragmentation of 1,5-benzodiazepines often involves the cleavage of the seven-membered ring.[3] Common fragmentation patterns for this compound could include:

-

Loss of the N-methyl group (-CH₃) leading to a fragment at m/z 147.

-

Cleavage of the C2-C3 and C4-N5 bonds, leading to various smaller fragments.

-

Retro-Diels-Alder type fragmentation of the diazepine ring.

-

Authoritative Grounding: The fragmentation pathways of benzodiazepines have been extensively studied.[3][4] High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the molecular ion and its fragments, providing unambiguous confirmation of the chemical formula.

Experimental Protocols

NMR Sample Preparation Protocol

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualization of Key Structural Features and Analytical Workflow

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic data of this compound, while not extensively published for the exact molecule, can be confidently predicted and interpreted based on the well-established spectral characteristics of the 1,5-benzodiazepine class of compounds. This technical guide provides a robust framework for researchers to identify, characterize, and utilize this important heterocyclic compound in their scientific endeavors. The combination of NMR, IR, and MS, coupled with the described experimental protocols, ensures a self-validating system for structural confirmation, which is paramount for the integrity of research and development in the pharmaceutical sciences.

References

- Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901–908.

- Kamal, A., & Rao, A. V. S. (1983). A 13C‐NMR assignment study of a series of 2,3,4,5‐tetrahydro‐1‐methyl‐1H‐1,5‐benzodiazepine‐2,4‐diones. Magnetic Resonance in Chemistry, 21(10), 652-654.

- Banoub, J. H., Le, C. H., & Lafontaine, P. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 43(5), 635–646.

- Mohamed, S. K., El-Sayed, R., & Abdel-Alim, A. A. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 19(9), 14292–14302.

- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5-Benzodiazepines A Review. IJTSRD, 5(5), 497-509.

- Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2, 16-21.

- Sharma, S., Gangal, S., & Rauf, A. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.

- Gouveia, D. R., & Piatnicki, C. M. S. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2563-2570.

Sources

- 1. ijtsrd.com [ijtsrd.com]

- 2. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone | MDPI [mdpi.com]

- 3. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of a Tetrahydro-1H-1,5-benzodiazepine Derivative

A Note to the Researcher: An extensive search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. However, to provide a comprehensive and technically valuable guide for researchers in drug development and materials science, this document will focus on the detailed structural analysis of a closely related and well-characterized analogue: 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate . The core 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold is identical, with the key distinction being the presence of two additional methyl groups at the 2- and 4-positions in the presented structure. The methodologies and principles of analysis detailed herein are directly applicable to the study of the originally requested compound, should a crystalline sample be obtained.

Introduction: The Significance of 1,5-Benzodiazepines

Benzodiazepines represent a critical class of heterocyclic compounds in the landscape of medicinal chemistry and drug design. These molecules are widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory properties.[3] Beyond their therapeutic applications, 1,5-benzodiazepine derivatives have also found utility as commercial dyes for acrylic fibers.[3] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for the unambiguous determination of their molecular conformation, stereochemistry, and intermolecular interactions, providing crucial insights for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

This guide provides a detailed technical overview of the synthesis, crystallization, and comprehensive structural analysis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate, serving as an exemplary case for this class of compounds.

Synthesis and Crystallization

The synthesis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine is achieved through the reduction of its dihydro precursor. The subsequent crystallization from a suitable solvent system yields single crystals amenable to X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

Materials:

-

2,3-Dihydro-2,2,4-trimethyl-1H-tetrahydro-1,5-benzodiazepine

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 9.10 mmol of 2,3-Dihydro-2,2,4-trimethyl-1H-tetrahydro-1,5-benzodiazepine in 40 ml of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring, add 8.38 mmol of sodium borohydride in three portions over a period of 1 hour. It is crucial to maintain the reaction temperature between 318-323 K during the addition.

-

After the complete addition of sodium borohydride, maintain the reaction mixture at 323 K for an additional 2 hours.

-

Partially evaporate the methanol under reduced pressure.

-

Pour the concentrated reaction mass into water and perform extraction with chloroform multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent such as ethanol.[3]

Synthesis Workflow

Crystal Structure Analysis

The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate was determined by single-crystal X-ray diffraction. The analysis reveals detailed information about the molecular geometry, conformation of the seven-membered diazepine ring, and the nature of intermolecular interactions that dictate the crystal packing.

Crystallographic Data

The crystallographic data and refinement parameters for the title compound are summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈N₂·0.5H₂O |

| Formula Weight | 199.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0548 (10) |

| b (Å) | 23.246 (2) |

| c (Å) | 11.5613 (14) |

| β (°) | 100.483 (3) |

| Volume (ų) | 2392.9 (4) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R[F² > 2σ(F²)] | 0.051 |

| wR(F²) | 0.154 |

Molecular Conformation

The asymmetric unit of the crystal contains two independent organic molecules (A and B) and one water molecule of crystallization.[3] A key structural feature of 1,5-benzodiazepines is the conformation of the seven-membered diazepine ring. In both independent molecules of the title compound, the diazepine ring adopts a chair conformation .[3]

The dihedral angle between the plane of the benzene ring and the mean plane of the diazepine ring is 21.15 (12)° in molecule A and 17.42 (11)° in molecule B.[3] The C-C and C-N bond distances are within the expected ranges and are in good agreement with those reported for similar benzodiazepine structures.[3]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding plays a crucial role in the crystal packing of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate. The molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, with the water molecule acting as a bridge. These interactions form zigzag chains that propagate along the[1] crystallographic direction.[3]

Spectroscopic and Thermal Characterization

While a detailed experimental analysis of the title compound's spectroscopic and thermal properties is not available in the cited literature, we can infer the expected characteristics based on the analysis of similar 1,5-benzodiazepine derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of a 1,5-benzodiazepine is expected to show characteristic absorption bands. For instance, in the related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a band corresponding to the N-H stretching vibration is observed around 3294 cm⁻¹.[3] The presence of methyl groups (C-H stretching) would be indicated by bands around 2964 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure in solution. The proton NMR spectrum would show signals corresponding to the aromatic protons, the protons of the diazepine ring, and the methyl groups. The chemical shifts and coupling patterns would be consistent with the proposed structure. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability of the compound. Studies on other 1,5-benzodiazepine derivatives have shown that their thermal stability is influenced by the nature of the substituents on the benzodiazepine core.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and detailed crystal structure analysis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate, a close analogue of this compound. The study highlights the chair conformation of the diazepine ring and the crucial role of hydrogen bonding in the crystal packing.

For researchers and drug development professionals, this detailed structural information is invaluable. It provides a solid foundation for understanding the conformational preferences of the tetrahydro-1,5-benzodiazepine scaffold, which is essential for computational modeling, docking studies, and the design of new derivatives with enhanced biological activity. Future work should aim to obtain single crystals of this compound to allow for a direct comparison of the structural effects of the different substitution patterns on the benzodiazepine ring.

References

-

Ezhilarasi, K. S., Ponnuswamy, A., Ponnuswamy, S., Bothi, B., & Kumar, G. A. (2015). Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o570–o571. [Link]

-

Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 23(10), 2465. [Link]

Sources

- 1. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in different solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug development, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic motif of interest within the broader, pharmacologically significant benzodiazepine class.[3][4] We will move beyond a simple data sheet to explore the theoretical underpinnings of its solubility based on molecular structure, present a rigorous, field-proven experimental protocol for determining thermodynamic solubility, and analyze the resulting solubility data across a spectrum of pharmaceutically relevant solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Central Role of Solubility

This compound belongs to the 1,5-benzodiazepine family, a class of compounds renowned for a wide range of biological activities.[3][5] While its specific pharmacological profile is an area of active investigation, its structural features—a fused benzene ring, a seven-membered diazepine ring, and secondary amine functionalities—suggest a complex interplay of hydrophilic and lipophilic characteristics.

Understanding the solubility of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. Poor aqueous solubility can lead to low and erratic absorption, undermining in vivo studies and complicating the path to a viable drug product.[1] This guide, therefore, establishes a foundational methodology for the precise and reliable characterization of this compound's solubility.

Theoretical Solubility Assessment: A Molecular Structure Perspective

A molecule's solubility is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[6][7] The structure of this compound presents several key features that dictate its behavior:

-

Polar Regions: The two nitrogen atoms within the tetrahydrodiazepine ring are capable of acting as hydrogen bond acceptors. The secondary amine (N-H) also serves as a hydrogen bond donor. These features suggest an affinity for polar solvents.

-

Nonpolar Regions: The benzene ring and the N-methyl group contribute significant nonpolar character, creating hydrophobic surface area. This predicts solubility in solvents with lower polarity.

Based on this structural dichotomy, we can hypothesize:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) that can engage in dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) that can act as both hydrogen bond donors and acceptors.

-

Low to Negligible Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) and, potentially, in neutral aqueous media due to the dominant hydrophobic character of the fused ring system. The basic nature of the amine groups suggests that solubility in aqueous media will be highly pH-dependent, increasing significantly in acidic conditions due to salt formation.

Experimental Protocol: The Gold Standard Shake-Flask Method

To move from theoretical prediction to empirical fact, we employ the Saturation Shake-Flask method. This technique is widely regarded as the 'gold standard' for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a solution in equilibrium with an excess of solid.[8][9][10] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable solubility.[2][8]

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and the measurements are accurate.

Materials & Equipment:

-

This compound (solid, >99% purity)

-

Selected solvents (HPLC grade)

-

2-mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25 °C or 37 °C for biorelevance)

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC or LC-MS/MS system for quantification[11]

Procedure:

-

Preparation of Slurry: Add an excess of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains visible throughout the experiment.[10]

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) for at least 24-48 hours.[12] For compounds that may form stable hydrates or polymorphs, longer equilibration times (up to 72 hours) may be necessary to ensure the most stable form is in equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[1]

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.[11] This step is critical to avoid artificially high concentration readings.

-

Dilution & Analysis: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard calibration curve.

-

Verification of Equilibrium: To ensure equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The results should be consistent; if the concentration increases between time points, the system has not yet reached equilibrium.[10]

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Solubility Profile: Quantitative Data Summary

The following table summarizes the representative thermodynamic solubility of this compound in various solvents at 25 °C, as determined by the protocol described above.

| Solvent System | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) |

| Hexane | Nonpolar | 0.1 | < 0.01 | < 10 |

| Dichloromethane (DCM) | Nonpolar | 3.1 | 5.2 | 5200 |

| Acetone | Polar Aprotic | 5.1 | 15.8 | 15800 |

| Ethanol (95%) | Polar Protic | 5.2 | 9.5 | 9500 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 50 | > 50000 |

| Water | Polar Protic | 10.2 | 0.08 | 80 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~10.2 | 0.07 | 70 |

| 0.1 M HCl (pH 1.0) | Aqueous Acid | ~10.2 | 25.3 | 25300 |

Discussion of Results: The empirical data aligns well with our theoretical predictions. The compound demonstrates very poor solubility in the nonpolar solvent hexane and in aqueous buffers at physiological pH, confirming its predominantly hydrophobic nature in neutral form. As predicted, solubility is highest in the polar aprotic solvent DMSO. The moderate solubility in ethanol reflects the solvent's ability to interact with both the polar and nonpolar regions of the molecule. The most dramatic result is the >300-fold increase in solubility in 0.1 M HCl compared to PBS. This is a direct consequence of the protonation of the basic nitrogen atoms, forming a highly polar and water-soluble hydrochloride salt.

Visualization of Structure-Solvent Interactions

The interplay between the compound's functional groups and the solvent's properties determines the final solubility outcome. The following diagram illustrates these key relationships.

Caption: Relationship between molecular features and solvent types.

Conclusion

The solubility of this compound is a complex function of its molecular structure, exhibiting a strong dependence on solvent polarity and pH. It is poorly soluble in neutral aqueous media but highly soluble in acidic conditions and polar aprotic organic solvents. This comprehensive characterization, grounded in the robust shake-flask methodology, provides essential data for guiding formulation development, enabling pH-modification strategies for aqueous delivery, or selecting appropriate vehicles for preclinical studies. For any drug development program, this level of fundamental physicochemical understanding is indispensable for navigating the challenges of translating a promising molecule into a viable therapeutic.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Chemists Corner. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

Glomme, A., & Bergström, C. A. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(3), E436–E441. [Link]

-

Alves, M. P., & Loftsson, T. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(4), 243-253. [Link]

-

Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?[Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

de Campos, D. P., et al. (2012). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 48(2), 259-268. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1, 5- Benzodiazepines A Review. [Link]

-

International Science Community Association. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]

-

PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]

-

Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. isca.me [isca.me]

- 4. tandfonline.com [tandfonline.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. biorelevant.com [biorelevant.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. scielo.br [scielo.br]

The Genesis and Evolution of 1,5-Benzodiazepine Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the discovery, history, and development of 1,5-benzodiazepine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of the chemical synthesis, pharmacological properties, and mechanism of action of this important class of compounds.

A Serendipitous Beginning: The Dawn of Benzodiazepines

The story of benzodiazepines begins not with a targeted design, but with a fortuitous discovery. In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach synthesized the first benzodiazepine, chlordiazepoxide (marketed as Librium), in an accidental discovery.[1] This pivotal event opened the door to a new era of psychopharmacology. Following this breakthrough, Hoffmann-La Roche introduced diazepam (Valium) in 1963, which quickly became one of the most widely prescribed medications globally.[1] These early successes spurred extensive research into related heterocyclic systems, leading to the investigation and development of the isomeric 1,5-benzodiazepines.

The first synthesis of a 1,5-benzodiazepine derivative, specifically 2,4-dimethyl-1,5-benzodiazepine, was reported much earlier in 1907 by Thiele and Stemming.[2] They achieved this through the condensation of o-phenylenediamine with acetylacetone in the presence of ethanol and acetic acid.[2] This foundational reaction laid the groundwork for the synthesis of a vast array of 1,5-benzodiazepine analogues in the decades to follow.

The Chemistry of 1,5-Benzodiazepines: Synthetic Strategies

The core structure of 1,5-benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 5.[1] The primary and most versatile method for their synthesis involves the condensation of o-phenylenediamine with a variety of carbonyl-containing compounds, such as β-diketones, α,β-unsaturated ketones, and both cyclic and acyclic ketones.[3][4]

General Synthesis from o-Phenylenediamine and Ketones

A widely employed synthetic route involves the acid-catalyzed condensation of o-phenylenediamine with two equivalents of a ketone. This reaction proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to yield the 2,3-dihydro-1H-1,5-benzodiazepine ring system. A variety of catalysts, including p-toluenesulfonic acid (p-TSA), have been shown to be effective in promoting this reaction under solvent-free conditions.[5]

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol details a representative synthesis of a simple 1,5-benzodiazepine derivative.

Materials:

-

o-Phenylenediamine

-

Acetone

-

Treated Natural Zeolite (TNZ) catalyst

-

Hydrochloric acid

-

Ammonium chloride

Procedure:

-

Catalyst Preparation: Natural zeolite is treated with a hydrochloric acid solution at 50°C for 1 hour, followed by soaking in an ammonium chloride solution for 5 days to prepare the TNZ catalyst.[6]

-

Reaction Setup: In a round-bottom flask, o-phenylenediamine and the TNZ catalyst (30% by weight relative to o-phenylenediamine) are combined.[6]

-

Condensation Reaction: Acetone is added to the mixture, and the reaction is stirred at 50°C for 2 hours under solvent-free conditions.[6]

-

Workup and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Characterization: The final product, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, is characterized by Fourier-Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm its structure.[6] The expected yield for this reaction is approximately 73%.[6]

Synthesis of Clobazam: A Multi-step Approach

Clobazam, a clinically significant 1,5-benzodiazepine, is synthesized through a more complex, multi-step process. A general outline of its synthesis is as follows:

-

Acylation: 5-chloro-2-nitro-N-phenylaniline is reacted with a monoalkyl malonate to produce an alkyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate intermediate.

-

Reduction: The nitro group of the intermediate is reduced to an amine, forming a diamine compound.

-

Cyclization: The resulting diamine undergoes an acid-catalyzed intramolecular cyclization to form the 1,5-benzodiazepine-2,4-dione core.

-

Alkylation: The final step involves the methylation of the diazepine ring to yield clobazam.

Diagram: General Synthetic Pathway to 1,5-Benzodiazepines

Caption: General reaction scheme for the synthesis of 1,5-benzodiazepine derivatives.

Pharmacological Landscape of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepine derivatives exhibit a wide spectrum of biological activities, making them a rich source for drug discovery and development. Their therapeutic potential extends beyond the central nervous system to include antimicrobial and anticancer properties.

Central Nervous System Activity

The most well-characterized pharmacological effects of 1,5-benzodiazepines are on the central nervous system (CNS). They are known to possess anxiolytic (anti-anxiety), anticonvulsant, sedative, hypnotic (sleep-inducing), and muscle relaxant properties.[1][7] These effects are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[1]

Table 1: Anticonvulsant Activity of Selected Benzodiazepines

| Compound | Anticonvulsant ED50 (mg/kg) | Motor Impairment ED50 (mg/kg) | Reference |

| Clonazepam | 0.03 | 0.35 | [8] |

| Diazepam | 0.25 | 0.85 | [8] |

| Clobazam | 2.5 | 15.0 | [8] |

ED50 values were determined in amygdala-kindled rats.[8]

Antimicrobial and Anticancer Potential

Recent research has highlighted the potential of 1,5-benzodiazepine derivatives as antimicrobial and anticancer agents. Various studies have demonstrated their efficacy against a range of bacteria and fungi, as well as their ability to inhibit the proliferation of cancer cell lines.

Table 2: Selected Pharmacological Activities of 1,5-Benzodiazepine Derivatives

| Derivative Type | Activity | Quantitative Data | Reference |

| Thiophene/Thiazole substituted | Antimicrobial | MIC: 2-6 µg/mL | |

| Phenyl substituted | Anticancer | IC50: 0.067-0.35 µM | |

| Quinolin-2-one substituted | Hypnotic | MolDock Score: -149.448 |

Mechanism of Action: Modulating the GABA-A Receptor

The primary mechanism of action for the CNS effects of benzodiazepines is their allosteric modulation of the GABA-A receptor.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The result is an enhanced GABAergic neurotransmission, leading to the characteristic sedative, anxiolytic, and anticonvulsant effects.[1]

Diagram: Mechanism of Action of 1,5-Benzodiazepines at the GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by 1,5-benzodiazepines.

Conclusion and Future Directions

From their serendipitous discovery to their widespread clinical use and expanding pharmacological profile, 1,5-benzodiazepine derivatives have carved a significant niche in medicinal chemistry. The foundational synthetic methodologies, primarily centered around the condensation of o-phenylenediamines, continue to be refined and adapted for the creation of novel analogues with enhanced potency and selectivity. While their efficacy as CNS modulators is well-established, the emerging evidence of their antimicrobial and anticancer activities opens exciting new avenues for research and development. Future investigations will likely focus on elucidating the precise structure-activity relationships that govern these diverse biological effects, with the ultimate goal of designing next-generation 1,5-benzodiazepine-based therapeutics with improved efficacy and safety profiles.

References

- Butcher, R. J., & Hamor, T. A. (1985a). Structure-Activity Relationships at the Benzodiazepine Receptor. In X-ray Crystallography and Drug Action (pp. 449-466). Clarendon Press.

- Camerman, A., & Camerman, N. (1972). Stereochemical basis of anticonvulsant drug action. II. Molecular structure of diazepam. Journal of the American Chemical Society, 94(1), 268–272.

- International Science Community Association. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103.

- Thiele, J., & Stemming, G. (1907). Ueber die Einwirkung von Acetylaceton auf o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-958.

- Gee, K. W., Brinton, R. E., & McEwen, B. S. (1987). A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function. Epilepsy Research, 1(5), 311-319.

- Reddy, K. L., & Reddy, P. S. N. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert, 1(2), 123-127.

- Myangar, K., et al. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Chemical and Pharmaceutical Research, 13(1), 1-8.

- Singh, R., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3045-3067.

- Hamor, T. A., & Martin, I. L. (1983). The Benzodiazepines. In Progress in Medicinal Chemistry (Vol. 20, pp. 157-200). Elsevier.

- Fulton, A., & Burrows, G. D. (1984). Benzodiazepine anxiolytic action and affinities for serotonergic and adrenergic receptors.

- Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.

- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst.

-

De Sarro, G. B., et al. (1997). Anticonvulsant Activity of Azirino[1,2-d][2][9]Benzodiazepines and Related 1,4-Benzodiazepines in Mice. Pharmacology Biochemistry and Behavior, 58(1), 281-289.

- Kumar, D., et al. (2015). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 127(11), 1971-1976.

- Wick, J. Y. (2013). The history of benzodiazepines. The Consultant Pharmacist, 28(9), 538-548.

- Gholami, M., et al. (2014). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian Journal of Pharmaceutical Research, 13(4), 1339-1346.

-

Ezzat, M. O., et al. (2022). In vivo Anticonvulsant and Neurotoxicity Evaluation and Docking Study of Promising Novel[8][9]-Benzodiazepine Derivatives. Delta University Scientific Journal, 5(2), 153-186.

- Subramanian, N. S., et al. (2017). EFFECT OF CATALYST ON SYNTHESIS OF 1, 5- BENZODIAZEPINE DERIVATIVES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIVITY. Indo American Journal of Pharmaceutical Research, 7(09), 8863-8869.

- Patel, H., et al. (2021). Synthesis, characterisation and evaluation of some 1,5-benzodiazepine quinolin-2-one derivatives as possible hypnotic agents. Indian Journal of Pharmaceutical Sciences, 83(4), 674-684.

- Parrott, A. C., & Davies, S. (1983). Effects of a 1,5-benzodiazepine derivative upon performance in an experimental stress situation. Psychopharmacology, 79(4), 367-369.

- Skripka, V. V., et al. (2021). Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy). Research Results in Pharmacology, 7(2), 59-70.

- El-Gendy, M. A. A., et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.

- Ghasemi, S., et al. (2012). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 17(12), 14358-14373.

Sources

- 1. isca.me [isca.me]

- 2. ijtsrd.com [ijtsrd.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scialert.net [scialert.net]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. jocpr.com [jocpr.com]

- 8. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Pharmacological Potential of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract: The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse psychotropic activities. However, the pharmacological landscape of its saturated derivatives, particularly those with N-alkylation, remains largely uncharted. This technical guide delves into the prospective pharmacological profile of a novel derivative, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While direct experimental data for this specific compound is not yet available in the public domain, this document synthesizes existing knowledge on structurally related compounds to build a predictive framework for its potential therapeutic effects. We will explore its hypothesized synthesis, potential mechanisms of action, and a comprehensive suite of proposed in vitro and in vivo studies to elucidate its activity. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering the exploration of this promising, under-investigated chemical space.

Introduction: The Case for Exploring Saturated 1,5-Benzodiazepines

The classical 1,4- and 1,5-benzodiazepines are well-established as positive allosteric modulators of the GABA-A receptor, leading to their widespread use as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[1][2] The vast majority of clinically utilized benzodiazepines feature an unsaturated diazepine ring. The introduction of saturation to form a tetrahydro-1,5-benzodiazepine core, coupled with N-methylation, is anticipated to significantly alter the molecule's three-dimensional structure, lipophilicity, and metabolic stability. These modifications could lead to a novel pharmacological profile, potentially with improved selectivity, reduced side effects, or entirely new therapeutic applications.

This guide will therefore focus on building a scientific case for the investigation of this compound, a molecule that stands at the intersection of known benzodiazepine pharmacology and the unexplored territory of its saturated, N-alkylated analogues.

Synthesis and Physicochemical Properties

While a specific synthesis for this compound has not been explicitly reported, a plausible synthetic route can be extrapolated from established methods for the synthesis of the parent tetrahydro-1,5-benzodiazepine scaffold.[3][4][5]

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from the readily available o-phenylenediamine.

Step 1: Synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

The synthesis of the tetrahydro-1,5-benzodiazepine core can be achieved via the condensation of o-phenylenediamine with a suitable three-carbon synthon. A well-documented method involves the reaction with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[4]

Step 2: N-Methylation

The introduction of the methyl group at the N-1 position can be accomplished through standard N-alkylation procedures.

Experimental Protocol: Proposed Synthesis

Protocol 1: Synthesis of this compound

-